molecular formula C29H22BrN3O2 B14007461 6-Bromo-2,4-bis(diphenylmethyl)-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 15870-80-1

6-Bromo-2,4-bis(diphenylmethyl)-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B14007461
CAS No.: 15870-80-1
M. Wt: 524.4 g/mol
InChI Key: YSAKUWMYIKQFHI-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of bromine and diphenylmethyl groups is achieved through subsequent substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, halogens, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex triazine-based compounds.

Scientific Research Applications

1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The bromine and diphenylmethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor modulation, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine-3,5(2H,4H)-dione: The parent compound without the bromine and diphenylmethyl groups.

    6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxyl group at the 6-position.

    1,2,4-Triazine-3,5(2H,4H)-dione derivatives: Various derivatives with different substituents at the 2, 4, and 6 positions.

Uniqueness

1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- is unique due to the presence of bromine and diphenylmethyl groups, which impart distinct chemical and biological properties

This detailed article provides a comprehensive overview of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

15870-80-1

Molecular Formula

C29H22BrN3O2

Molecular Weight

524.4 g/mol

IUPAC Name

2,4-dibenzhydryl-6-bromo-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C29H22BrN3O2/c30-27-28(34)32(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)29(35)33(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H

InChI Key

YSAKUWMYIKQFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C(=NN(C3=O)C(C4=CC=CC=C4)C5=CC=CC=C5)Br

Origin of Product

United States

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